Chemical structure and properties of N1-(8-quinolyl)-2-chloroacetamide
Chemical structure and properties of N1-(8-quinolyl)-2-chloroacetamide
The following technical guide provides an in-depth analysis of N1-(8-quinolyl)-2-chloroacetamide , a bifunctional heterocyclic building block critical to modern organic synthesis and medicinal chemistry.
Functional Classification: Electrophilic Alkylating Agent / Bidentate Directing Group Precursor
CAS Registry Number: 32889-11-5
Molecular Formula:
Executive Summary
N1-(8-quinolyl)-2-chloroacetamide (hereafter 8Q-CA ) is a specialized amide derivative merging a reactive
-
Covalent Probe / Fragment: The electrophilic carbon-chlorine bond allows for site-selective alkylation of nucleophiles (particularly cysteine thiols), making it a valuable tool in fragment-based drug discovery (FBDD) for covalent inhibition.
-
Directing Group (DG) Installation: It serves as a reagent to install the "8-aminoquinoline amide" motif—a privileged bidentate directing group (the Daugulis auxiliary)—onto other molecules, enabling subsequent transition-metal-catalyzed C–H functionalization.
Molecular Architecture & Synthesis
Structural Analysis
The molecule consists of two distinct functional domains connected by an amide bond:
-
Domain A (The Directing/Binding Unit): The 8-aminoquinoline moiety. The quinoline nitrogen (
) and the amide nitrogen ( ) form a rigid -bidentate chelation system. Upon deprotonation, this unit stabilizes high-oxidation-state metal centers (e.g., Pd(IV), Co(III), Cu(III)), facilitating proximal C–H activation. -
Domain B (The Reactive Warhead): The 2-chloroacetyl group.[3][4][5] The electron-withdrawing carbonyl and the chlorine atom activate the
-methylene position for nucleophilic attack ( ) or radical generation.
Synthesis Protocol
The synthesis is a straightforward acylation of 8-aminoquinoline with chloroacetyl chloride under basic conditions to neutralize the HCl byproduct.
Standard Operating Procedure (Self-Validating):
-
Reagents: 8-Aminoquinoline (1.0 equiv), Chloroacetyl chloride (1.1 equiv), Triethylamine (
, 1.2 equiv). -
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Conditions:
to Room Temperature (RT), 2–4 hours. -
Workup: Quench with water, extract with DCM, wash with brine. Recrystallize from ethanol/hexanes.
Validation Checkpoint:
-
Appearance: Product should precipitate as an off-white to beige solid.
-
NMR Verification:
NMR should show a characteristic singlet for the protons around 4.2–4.3 ppm and the disappearance of the broad primary amine signal of the starting 8-aminoquinoline.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic pathway for N1-(8-quinolyl)-2-chloroacetamide.
Reactivity Profile & Applications
Electrophilic Alkylation (Covalent Tagging)
The primary utility of 8Q-CA is its ability to alkylate nucleophiles. The chloride is a good leaving group, making the
-
Target: Thiols (
), Amines ( ), and Phenols ( ). -
Mechanism: The nucleophile attacks the methylene carbon, displacing chloride.
-
Application: This reaction is used to attach the 8-aminoquinoline "tag" to a substrate. Once attached, the 8-AQ moiety can direct C–H activation on the substrate (the nucleophile's scaffold).
Quantitative Data: Relative Reactivity of Nucleophiles
| Nucleophile Type | Reaction Conditions | Relative Rate | Product Outcome |
|---|---|---|---|
| Thiol (Cysteine) | pH 7.4-8.0, Aqueous/Organic | Fast | Thioether adduct |
| Primary Amine | Basic (Et3N), Organic Solvent | Moderate | Secondary amine |
| Phenol | Strong Base (
Metal Coordination & C-H Activation
Once 8Q-CA has been derivatized (e.g., by displacing the Cl with an aryl or alkyl group), the 8-aminoquinoline unit functions as a powerful bidentate directing group (DG).
-
Catalytic Systems: Pd(OAc)2, Co(acac)2, Ni(cod)2.
-
Mechanism: The DG coordinates to the metal, forming a thermodynamically stable 5,5- or 5,6-membered metallacycle. This brings the metal into close proximity with the ortho-C–H bonds of the attached substrate, lowering the activation energy for C–H cleavage.
Mechanism of Action Diagram
Figure 2: Workflow showing the use of 8Q-CA to tag a substrate, followed by directed C-H activation.
Experimental Protocol: Cysteine Labeling
This protocol demonstrates the use of 8Q-CA as a covalent probe to label a cysteine-containing peptide or protein.
Reagents:
-
Substrate: Cysteine-containing peptide (
). -
Probe: 8Q-CA (
, 5 equiv). -
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Dissolution: Dissolve 8Q-CA in DMSO to create a 50 mM stock solution.
-
Incubation: Add the probe stock to the peptide solution in PBS (final DMSO concentration < 5%).
-
Reaction: Incubate at
for 1 hour. -
Quenching: Add excess dithiothreitol (DTT) or mercaptoethanol to consume unreacted probe.
-
Analysis: Analyze by LC-MS. A mass shift of +220.6 Da (minus HCl, net +184 Da approx. depending on mechanism, usually Cl is displaced so mass addition is
group, +185.07 Da) confirms covalent labeling.
Safety & Handling
Hazard Class: Alkylating Agent / Irritant.
-
Toxicity: Like all
-haloacetamides, 8Q-CA is a potent alkylating agent. It is potentially toxic if inhaled, swallowed, or absorbed through the skin. It may cause sensitization (allergic reaction). -
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophilic chloride before disposal.
References
-
Daugulis, O., et al. "Palladium-Catalyzed Ancillary Amino-Acid-Promoted Functionalization of C(sp3)–H and C(sp2)–H Bonds." Accounts of Chemical Research, 2015. Link
-
Lindley, H. "A study of the kinetics of the reaction between thiol compounds and chloroacetamide." Biochemical Journal, 1960.[6] Link
-
He, G., et al. "Use of a Bidentate Directing Group for the Palladium-Catalyzed C–H Functionalization of C(sp3)–H Bonds." Angewandte Chemie International Edition, 2011. Link
-
ChemicalBook. "N1-(8-QUINOLYL)-2-CHLOROACETAMIDE Product Properties." ChemicalBook Database, Accessed 2025. Link
-
BenchChem. "Application Notes and Protocols: 8-Aminoquinoline in Complex Molecule Synthesis." BenchChem Technical Library, 2025. Link
Sources
- 1. cn.chemcd.com [cn.chemcd.com]
- 2. N1-(8-QUINOLYL)-2-CHLOROACETAMIDE | 32889-11-5 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 6. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PMC [pmc.ncbi.nlm.nih.gov]
